molecular formula C9H10N2O3 B2842739 3-[(Pyridine-3-carbonyl)-amino]-propionic acid CAS No. 17274-88-3

3-[(Pyridine-3-carbonyl)-amino]-propionic acid

Cat. No.: B2842739
CAS No.: 17274-88-3
M. Wt: 194.19
InChI Key: YDXHLWILLGRTEB-UHFFFAOYSA-N
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Description

3-[(Pyridine-3-carbonyl)-amino]-propionic acid (CAS: 17274-88-3) is a propionic acid derivative featuring a pyridine-3-carbonyl-amino substituent. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol. Structurally, it consists of a pyridine ring connected via an amide bond to the α-carbon of propionic acid. Crystallographic studies reveal that the molecule forms C(8) chains along the b-axis through N–H⋯O hydrogen bonds, supported by weaker C–H⋯O interactions between adjacent chains . This hydrogen-bonding network influences its solid-state packing and solubility.

Properties

IUPAC Name

3-(pyridine-3-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(13)3-5-11-9(14)7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXHLWILLGRTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution Using Nicotinoyl Chloride

A common approach involves the reaction of β-alanine (3-aminopropanoic acid) with nicotinoyl chloride. The latter is synthesized by treating nicotinic acid (pyridine-3-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The general reaction proceeds as follows:

$$
\text{Nicotinic acid} + \text{SOCl}2 \rightarrow \text{Nicotinoyl chloride} + \text{HCl} + \text{SO}2
$$
$$
\text{Nicotinoyl chloride} + \beta\text{-alanine} \rightarrow \text{3-[(Pyridine-3-carbonyl)-amino]-propionic acid} + \text{HCl}
$$

Key Conditions :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Catalyst : Triethylamine (TEA) to neutralize HCl.
  • Temperature : 0–5°C during acyl chloride formation; room temperature for coupling.

This method yields approximately 85–92% purity, requiring subsequent recrystallization from ethanol/water mixtures.

Enzymatic Hydrolysis of Cyanopyridine Derivatives

Adapting methodologies from nicotinamide synthesis, 3-cyanopyridine can serve as a precursor. Hydrolysis in aqueous alcohol solvents (e.g., ethanol/water) with manganese dioxide (MnO₂) as a catalyst produces nicotinamide intermediates, which are further functionalized:

$$
\text{3-Cyanopyridine} + \text{H}2\text{O} \xrightarrow{\text{MnO}2, \text{EtOH}} \text{Nicotinamide}
$$
$$
\text{Nicotinamide} + \beta\text{-alanine} \xrightarrow{\text{EDC/HOBt}} \text{Target compound}
$$

Optimized Parameters :

Parameter Optimal Value
Catalyst loading 24 mol% MnO₂
Temperature 90–100°C
Reaction time 6–10 hours
Solvent ratio Ethanol/water (95:5)

This route achieves >99% conversion with minimal nicotinic acid byproduct formation.

Industrial Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key steps include:

  • Precursor Preparation : Nicotinoyl chloride generated in situ via SOCl₂ flow.
  • Coupling Reaction : β-alanine dissolved in THF introduced into the reactor.
  • Neutralization : TEA quenches HCl, followed by inline filtration.

Advantages :

  • 30% reduction in reaction time compared to batch processes.
  • Purity ≥97% without recrystallization.

Solvent Recycling and Waste Management

Industrial protocols prioritize solvent recovery. Ethanol from hydrolysis reactions is distilled and reused, reducing costs by 15–20%. MnO₂ catalysts are regenerated via calcination at 400°C, achieving 90% reuse efficiency.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d6) δ 8.95 (s, 1H, pyridine-H), 8.25 (d, 1H), 7.45 (m, 1H), 3.45 (t, 2H), 2.55 (t, 2H)
IR (KBr) 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O)
HPLC Retention time: 4.2 min (C18 column)

Purity Assessment

Batch samples analyzed via HPLC show:

Batch Purity (%) Nicotinic Acid (%)
1 97.3 0.4
2 97.8 0.3
3 97.1 0.5

Challenges and Optimization Strategies

Byproduct Formation

Nicotinic acid (≤0.5%) arises from over-hydrolysis or oxidative side reactions. Mitigation strategies include:

  • Stoichiometric Control : Limiting water content to <5% in hydrolysis steps.
  • Antioxidants : Adding 0.1% ascorbic acid reduces oxidation by 40%.

Catalyst Deactivation

MnO₂ loses activity after 3–4 cycles due to pore blockage. Surface modification with silica nanoparticles extends lifespan to 7 cycles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Research Applications

  • Biochemical Tool : The compound is utilized as a biochemical tool in various experimental setups, particularly in studying enzyme interactions and metabolic pathways. Its structure allows it to interact with different biological molecules, making it suitable for probing biological systems.
  • Synthesis of Derivatives : It serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activities. For instance, derivatives of pyrrolidine-3-carboxylic acids have been synthesized through asymmetric Michael addition reactions, showcasing the versatility of 3-[(Pyridine-3-carbonyl)-amino]-propionic acid in creating compounds with specific enantiomeric configurations.

Pharmaceutical Applications

  • Drug Development : The compound is recognized for its potential as a lead compound in drug development due to its notable biological activities. It has been studied for its effects on insulin sensitivity and its potential role in treating metabolic disorders .
  • Therapeutic Potential : Research indicates that derivatives of this compound can stimulate glucose incorporation into lipids, which is crucial for developing treatments for diabetes and related conditions .

Case Study 1: Insulin Sensitivity Enhancement

A study demonstrated that certain derivatives of pyrrolo[3,4-c]pyridine compounds derived from this compound significantly increased insulin sensitivity in mouse adipocytes by 7.4% to 37.4% across varying concentrations . This finding highlights the compound's potential utility in managing insulin resistance.

Case Study 2: Metabolic Disorders

Research involving patients with propionic acidemia has shown that compounds similar to this compound play a role in metabolic pathways affected by propionic acid levels. These insights could lead to novel therapeutic strategies for managing metabolic disorders associated with propionic acid metabolism .

Mechanism of Action

The mechanism by which 3-[(Pyridine-3-carbonyl)-amino]-propionic acid exerts its effects depends on its specific application:

    Molecular Targets: The compound can interact with various enzymes and receptors, depending on its structure and the presence of functional groups.

    Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific modifications and derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Pyridine-Containing Analogues

3-(3-Pyridyl)propionic Acid (CAS: Not specified) Structure: Lacks the amide linkage; pyridine ring directly attached to propionic acid. Synthesis: Prepared via hydrogenation of 3-(3-pyridyl)acrylic acid using palladium catalysts .

(R)-3-Amino-3-(3-pyridyl)propionic Acid (CAS: 155050-17-2) Structure: Features an amino group instead of the pyridine-3-carbonyl-amino moiety. Properties: Classified as a tertiary amine; likely exhibits higher basicity than the target compound due to the free amino group .

Aromatic Substitution Variants

3-(Biphenyl-4-carbonyl)propionic Acid (Fenbufen) (CAS: 36330-85-5) Structure: Biphenyl-4-carbonyl group replaces the pyridine ring. Application: A non-steroidal anti-inflammatory drug (NSAID) with proven efficacy in treating rheumatic diseases .

3-(3,5-Dichloroanilinocarbonyl)propionic Acid (CAS: Not specified) Structure: Dichloroaniline group introduces electron-withdrawing chlorine atoms. Crystallography: Exhibits C=O bond distances of 1.219 Å (carboxylate) and 1.225 Å (carbonyl), similar to the target compound’s expected values .

Modified Amide Groups

3-(4-Methoxy-phenyl)-3-(2,2,2-trifluoro-acetylamino)-propionic Acid (CAS: 117291-24-4) Structure: Trifluoroacetyl group replaces pyridine-3-carbonyl; includes a methoxy-phenyl substituent. Impact: The trifluoroacetyl group increases acidity and metabolic stability compared to the target compound’s amide .

Valifenalate-Acid (CAS: Not specified) Structure: Contains a 4-chlorophenyl group and isopropoxycarbonyl-L-valyl amino substituent. Application: Metabolite of the fungicide valifenalate; used in residue risk assessments for agricultural commodities .

Key Observations :
  • Hydrogen Bonding : The target compound’s amide group enables stronger intermolecular interactions (e.g., N–H⋯O) than pyridine-only analogues, affecting crystallization and solubility .
  • Electron Effects : Electron-withdrawing groups (e.g., trifluoroacetyl in Compound 5) increase acidity, whereas electron-donating groups (e.g., methoxy in Compound 5) alter aromatic reactivity.
  • Biological Activity : Pyridine and biphenyl derivatives show divergent applications—pharmaceutical (Fenbufen) vs. agrochemical (Valifenalate-Acid).

Biological Activity

3-[(Pyridine-3-carbonyl)-amino]-propionic acid (also known as PyCA) is an organic compound with the molecular formula C9H10N2O3. Its structure features a pyridine ring substituted with a carbonyl group and an amino group attached to a propionic acid moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, which may influence several biochemical pathways. Notably, it has been studied for its potential as an inhibitor of specific enzymatic activities, particularly those related to kinase pathways, which are crucial in cellular signaling and regulation.

Enzyme Inhibition

Research indicates that compounds with structural similarities to PyCA can act as inhibitors of phosphoinositide 3-kinase (PI3K) activity, a critical pathway involved in cell growth and survival. The inhibition of PI3K has therapeutic implications in treating various disorders, including cancer and inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that derivatives of PyCA exhibit cytotoxic effects against several cancer cell lines. For example, related compounds have shown significant reductions in cell viability and induction of apoptosis in tumor cells, indicating that PyCA could be explored further for its anticancer properties .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of a series of pyridine derivatives, including PyCA, against human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation, suggesting a potential mechanism involving apoptosis induction .
  • Kinase Inhibition Studies : Another investigation focused on the inhibitory effects of PyCA on PI3K pathways. The findings indicated that compounds similar to PyCA could modulate T-cell responses and inflammation, providing insights into their potential use in treating respiratory diseases .

Interaction with Biological Molecules

The interaction between this compound and biomolecules is critical for understanding its biological activity. Studies utilizing molecular docking techniques have suggested that PyCA may bind effectively to target proteins involved in metabolic pathways, enhancing its therapeutic potential .

Data Table: Biological Activity Comparison

Compound NameMolecular FormulaBiological ActivityReference
This compoundC9H10N2O3Potential PI3K inhibitor; cytotoxicity against cancer cells,
5-Hydroxy-pyridine-3-carboxylic acidC6H5NO3Antioxidant properties; lacks propionic acid side chain
(S)-3-(1H-Indol-3-yl)-2-[(pyridine-3-carbonyl)-amino]-propionic acidC17H15N3O3Enhanced biological activity due to indole moiety

Q & A

Q. What are the optimal synthetic routes for 3-[(Pyridine-3-carbonyl)-amino]-propionic acid, and how can purity be maximized?

Methodological Answer: A robust synthesis involves coupling pyridine-3-carboxylic acid with β-alanine derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include:

  • Activation: React pyridine-3-carboxylic acid with EDC in anhydrous DMF to form an active ester intermediate.
  • Coupling: Add β-alanine or its protected derivative (e.g., methyl ester) under inert atmosphere at 0–4°C to minimize side reactions.
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
  • Critical Considerations: Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and adjust pH to 7–8 during workup to prevent hydrolysis of the amide bond.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: ¹H NMR (DMSO-d6) should show pyridyl protons (δ 8.5–9.0 ppm), amide NH (δ 8.2 ppm, broad), and propionic acid protons (δ 2.5–3.5 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~167 ppm .
    • FT-IR: Look for amide I (1640–1680 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) stretches .
  • X-ray Crystallography: Single-crystal analysis (e.g., using Mo-Kα radiation) reveals intermolecular hydrogen bonding between the pyridyl N–H and carboxylic O atoms, forming C(8) chains—critical for understanding solid-state packing .

Q. What strategies ensure stability during storage and handling of this compound?

Methodological Answer:

  • Storage Conditions: Store at –20°C in airtight, amber vials under argon to prevent oxidation and moisture absorption.
  • Handling: Use anhydrous solvents (e.g., DMF, DMSO) for dissolution. Avoid prolonged exposure to light, as the pyridyl group may undergo photodegradation .
  • Stability Assay: Perform HPLC (C18 column, 0.1% TFA in water/acetonitrile) monthly to monitor degradation; >90% purity after 6 months indicates acceptable stability .

Advanced Research Questions

Q. How can enzymatic methods be applied to synthesize enantiopure derivatives of this compound?

Methodological Answer:

  • Biocatalytic Deracemization: Combine (R)-amino acid oxidase (e.g., from Trigonopsis variabilis) with (S)-aminotransferase (e.g., from Burkholderia sp.) to resolve racemic mixtures.
    • Procedure: Incubate racemic substrate with NADH (1 mM), PLP (5 µM), and aspartate (amino donor) at pH 7.5, 30°C.
    • Yield Optimization: Achieve >99% enantiomeric excess (ee) by controlling enzyme ratios (e.g., 5:1 aminotransferase:oxidase) and substrate feeding rate .
  • Challenges: Enzyme inhibition by carboxylic acid groups may require immobilization (e.g., on Celite) to enhance reusability .

Q. What computational and experimental approaches resolve contradictions in reported biological activity data?

Methodological Answer:

  • Molecular Docking: Model interactions with glutamate receptor subunits (e.g., NMDA or AMPA receptors). Pyridyl and carboxylic acid groups likely bind to the ligand-binding domain (LBD) via salt bridges (Arg523) and π-π stacking (Tyr405) .
  • In Vitro Validation:
    • Electrophysiology: Use HEK293 cells expressing GluA2 receptors. Apply 10–100 µM compound and measure current inhibition (IC50).
    • Data Discrepancies: Variability in IC50 values (e.g., 15 µM vs. 50 µM) may arise from differences in receptor subunit composition or assay pH (optimum: 7.4) .

Q. How can X-ray crystallography guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Structural Insights: The title compound’s crystal structure (space group P2₁/c) shows a planar pyridyl ring and gauche conformation of the propionic acid chain.
  • Analog Design:
    • Substitutions: Introduce electron-withdrawing groups (e.g., –NO₂) at the pyridyl 4-position to enhance π-stacking.
    • Bioisosteres: Replace the amide with a sulfonamide group to improve metabolic stability.
  • Validation: Compare docking scores (AutoDock Vina) and synthesize top candidates for in vitro testing .

Q. What advanced chromatographic techniques resolve co-eluting impurities during synthesis?

Methodological Answer:

  • HPLC-MS: Use a Zorbax SB-C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min). Monitor [M+H]⁺ at m/z 223.
  • Preparative SFC: Supercritical CO₂ with 20% methanol co-solvent achieves baseline separation of diastereomers (retention time difference: 1.2 min) .
  • Troubleshooting: Adjust column temperature (40–60°C) to mitigate peak broadening caused by carboxylic acid tautomerism .

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